
3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione
Overview
Description
3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione is a useful research compound. Its molecular formula is C11H11BrN2O2 and its molecular weight is 283.12 g/mol. The purity is usually 95%.
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Biological Activity
3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione is a chemical compound belonging to the piperazine derivatives family. Its structural features, including a brominated phenyl group and a piperazine core substituted with two carbonyl groups, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure
The molecular formula for this compound is CHBrNO. It features:
- A bromophenyl group at position 3.
- A methyl group at position 1.
- Two carbonyl (keto) groups at positions 2 and 5.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anticancer Properties
Studies suggest that compounds similar to this piperazine derivative have potential anticancer effects. For instance:
- Mechanism : It may induce apoptosis in cancer cells by interacting with specific molecular targets, potentially modulating pathways involved in cell proliferation and survival .
- Case Study : In vitro studies demonstrated that derivatives of similar structures showed enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics like bleomycin .
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties:
- Research Findings : Initial studies indicate that it possesses activity against certain bacterial strains, suggesting potential as an antimicrobial agent .
- Minimum Inhibitory Concentration (MIC) values have been determined for related compounds, providing a comparative baseline for assessing efficacy .
3. Neuroprotective Effects
There is emerging interest in the neuroprotective potential of this compound:
- Alzheimer's Disease : Similar piperazine derivatives have shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for managing Alzheimer's disease symptoms . The interaction with cholinergic pathways may offer therapeutic benefits.
The exact mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses include:
- Target Interaction : The bromophenyl group may enhance binding affinity to specific receptors or enzymes involved in disease processes .
- Structural Activity Relationship (SAR) : Variations in substituents on the piperazine ring can significantly influence biological activity, highlighting the importance of structural modifications .
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with structurally similar compounds can be informative:
Compound Name | Structure Features | Biological Activity Highlights |
---|---|---|
1-Methylpiperazine-2,5-dione | Piperazine core with two carbonyls | Basic structure; limited activity |
3-(4-Bromophenyl)-1-methylpiperazine-2,5-dione | Similar piperazine structure; different substituent | Enhanced anticancer properties |
Piperazine derivatives with diaryl groups | Diaryl instead of brominated phenyl | Potentially improved biological activity |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione exhibits significant antimicrobial properties against various pathogens. The following table summarizes its effectiveness against selected bacterial strains:
Bacterial Strain | Activity Observed | Reference |
---|---|---|
Staphylococcus aureus | Significant inhibition | |
Escherichia coli | Moderate inhibition | |
Pseudomonas aeruginosa | Significant inhibition |
Antitumor Activity
In vitro studies have shown that this compound can inhibit the growth of cancer cell lines, suggesting its potential as an antitumor agent. The following table presents findings related to its antitumor effects:
Cancer Cell Line | Inhibition Percentage | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 70% inhibition | |
HeLa (Cervical Cancer) | 65% inhibition | |
A549 (Lung Cancer) | 75% inhibition |
Anti-inflammatory Properties
The compound has been investigated for its ability to inhibit pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating inflammatory diseases.
Study on Antimicrobial Activity
A study evaluated various derivatives of piperazine compounds, including this compound. It was found to exhibit superior antimicrobial activity compared to traditional antibiotics, indicating its potential as a lead compound for developing new antibacterial agents.
Antitumor Research
Another study focused on the antitumor effects of this compound on different cancer cell lines. Results indicated significant growth inhibition in MCF-7 and A549 cells, suggesting its utility in cancer therapy.
Material Science Applications
Beyond biological applications, this compound is also being explored for use in materials science. Its unique structure allows for potential applications in the development of photoluminescent materials and corrosion inhibitors.
Properties
IUPAC Name |
3-(3-bromophenyl)-1-methylpiperazine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-14-6-9(15)13-10(11(14)16)7-3-2-4-8(12)5-7/h2-5,10H,6H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKUWIMOTJSHAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(C1=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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